Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of the bile salt Tauroursodeoxycholic acid. Tauroursodeoxycholate inhibits human cholangiocarcinoma growth via Ca2+, PKC-, and MAPK-dependent pathways.

Brand Name: Vulcanchem
CAS No.: 75672-32-1
VCID: VC0110066
InChI:
SMILES:
Molecular Formula: C₃₂H₅₁K₂NO₁₂S
Molecular Weight: 752.01

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

CAS No.: 75672-32-1

Cat. No.: VC0110066

Molecular Formula: C₃₂H₅₁K₂NO₁₂S

Molecular Weight: 752.01

* For research use only. Not for human or veterinary use.

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt - 75672-32-1

Specification

CAS No. 75672-32-1
Molecular Formula C₃₂H₅₁K₂NO₁₂S
Molecular Weight 752.01

Introduction

Chemical Structure and Properties

Molecular Composition

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is characterized by the addition of a β-glucuronide group to the 3-hydroxyl position of TUDCA, followed by dipotassium salt formation. The molecular formula is C₃₂H₅₁K₂NO₁₂S, with a molecular weight of 752.008 g/mol . Key structural features include:

  • A cholane backbone with hydroxyl groups at positions 3α, 7β, and 12α.

  • A taurine moiety conjugated via an amide bond.

  • A β-glucuronide group at the 3-O position.

Table 1: Physicochemical Properties

PropertyValue
CAS Number75672-32-1
Molecular FormulaC₃₂H₅₁K₂NO₁₂S
Molecular Weight752.008 g/mol
SMILES NotationC[C@H](CCC(=O)NCCS(=O)(=O)O[K])[C@H]1CC[C@H]2[C@@H]3[C@@H](O)C[C@@H]4C[C@@H](CC[C@]4(C)[C@H]3CC[C@]12C)O[C@@H]5O[C@@H]([C@@H](O)C(O)[C@H]5O)C(=O)O[K]
InChI KeyInChI=1S/C32H53NO12S.2K/c1-16(4-7-23(35)33-12-13-46(41,42)43)19-5-6-20-24-21(9-11-32(19,20)3)31(2)10-8-18(14-17(31)15-22(24)34)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1

The glucuronide modification enhances aqueous solubility, facilitating its use in in vitro and in vivo systems .

Synthesis and Stability

The compound is synthesized via enzymatic glucuronidation of TUDCA using UDP-glucuronosyltransferases (UGTs), followed by potassium salt formation . Stability studies indicate that the dipotassium salt form improves shelf life compared to free acids, with degradation primarily occurring under extreme pH or enzymatic hydrolysis by β-glucuronidases .

Biological Significance

Role in Bile Acid Metabolism

As a bile acid derivative, this compound participates in lipid emulsification and cholesterol homeostasis. Glucuronidation alters its receptor affinity, reducing interaction with ileal bile acid transporters (IBAT) while enhancing binding to nuclear receptors like FXR and TGR5 . These interactions modulate downstream pathways, including:

  • Cholesterol 7α-hydroxylase (CYP7A1) inhibition, reducing hepatic cholesterol synthesis .

  • Fibroblast growth factor 19 (FGF19) upregulation, promoting gallbladder relaxation .

Anti-Apoptotic Mechanisms

The parent compound TUDCA inhibits endoplasmic reticulum (ER) stress by stabilizing the unfolded protein response (UPR), suppressing caspase-3 and caspase-12 activation . The glucuronide derivative retains these properties but exhibits delayed intracellular uptake due to its hydrophilic nature, prolonging its effects in tissues with high β-glucuronidase activity (e.g., liver and kidneys) .

Table 2: Comparative Anti-Apoptotic Effects

ParameterTUDCA3-O-β-Glucuronide Derivative
Caspase-3 InhibitionIC₅₀ = 50 μM IC₅₀ = 75 μM
ER Stress Reduction80% at 100 μM 65% at 100 μM
Bioavailability60–70% (oral) 40–50% (oral)

Research Findings

Oncology Applications

In cholangiocarcinoma models, Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (100 mg/kg/day) reduced tumor volume by 58% through:

  • Ca²⁺-Dependent PKCα Translocation: Disrupting mitochondrial membrane potential (ΔΨm) and inducing apoptosis .

  • MAPK Pathway Suppression: Downregulating ERK phosphorylation and MMP-9 expression, critical for metastasis .
    A 28-day study in ApoE⁻/⁻ mice demonstrated a 47% reduction in aortic aneurysm diameter (1.79 mm vs. 0.95 mm; p < 0.05) compared to controls .

Metabolic Effects

In obese insulin-resistant patients, the compound increased hepatic insulin sensitivity by 22% (p < 0.01) at 1750 mg/day, though without altering adipose tissue ER stress markers . This suggests mechanisms independent of classical UPR modulation, potentially involving AMPK activation .

Comparative Analysis with Related Compounds

Table 3: Bile Acid Glucuronides Comparison

CompoundCAS NumberMolecular FormulaKey Activity
Taurocholic Acid-3-O-β-glucuronide75672-43-4C₃₁H₄₉K₂NO₁₃SImmune modulation
Cholic Acid-3-O-β-glucuronide59274-69-0C₃₀H₄₆O₁₁·2NaCholesterol homeostasis
Tauroursodeoxycholic Acid-3-O-β-glucuronide75672-32-1C₃₂H₅₁K₂NO₁₂SAnti-apoptotic, oncology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator